![molecular formula C9H19NO3 B13364683 (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol](/img/structure/B13364683.png)
(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrahydrofuran ring substituted with an ethoxypropylamino group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-ethoxypropylamine.
Reaction Conditions: The key step involves the formation of the tetrahydrofuran ring, which can be achieved through cyclization reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomeric form.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization: Employing process optimization techniques to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.
Biology: It may be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It could influence biochemical pathways involved in cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((3-Methoxypropyl)amino)tetrahydrofuran-3-ol: Similar structure with a methoxy group instead of an ethoxy group.
(3S,4R)-4-((3-Propyl)amino)tetrahydrofuran-3-ol: Similar structure with a propyl group instead of an ethoxy group.
Uniqueness
(3S,4R)-4-((3-Ethoxypropyl)amino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(3S,4R)-4-(3-ethoxypropylamino)oxolan-3-ol |
InChI |
InChI=1S/C9H19NO3/c1-2-12-5-3-4-10-8-6-13-7-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
AAAVKCQDGBTNNJ-RKDXNWHRSA-N |
Isomeric SMILES |
CCOCCCN[C@@H]1COC[C@H]1O |
Canonical SMILES |
CCOCCCNC1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



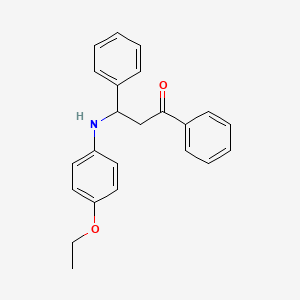
![2-[(7-chloro-3-cyclohexyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13364608.png)
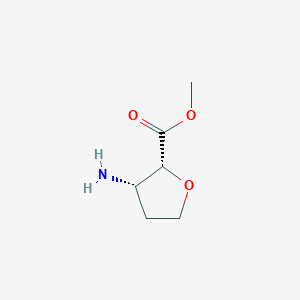
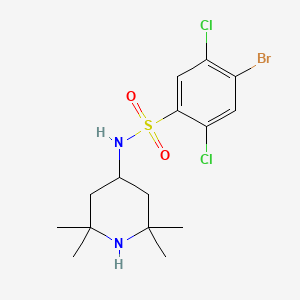
![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13364629.png)
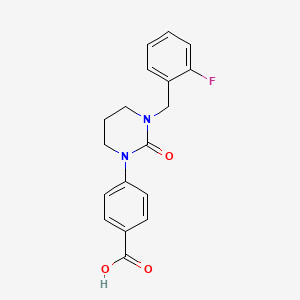
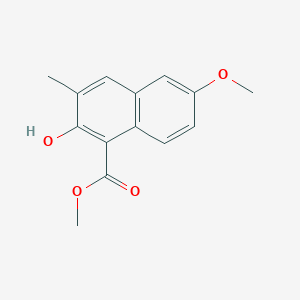

![Isopropyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364660.png)


![4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13364705.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
